molecular formula C17H26N4O4S B2679732 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide CAS No. 2034579-81-0

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

Cat. No.: B2679732
CAS No.: 2034579-81-0
M. Wt: 382.48
InChI Key: CVVIYZZEPYRFIW-SHTZXODSSA-N
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Description

Its molecular formula is C17H26N4O4S, and it has a molecular weight of 382.48. This compound is known for its unique structure, which includes a piperidine ring, a cyclohexyl group, and a pyrazin-2-yloxy moiety.

Scientific Research Applications

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves several steps. The key synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohexyl group: This step involves the addition of a cyclohexyl group to the piperidine ring, typically through a substitution reaction.

    Attachment of the pyrazin-2-yloxy moiety: This is done through an etherification reaction, where the pyrazin-2-yloxy group is attached to the cyclohexyl group.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions .

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to these targets and modulates their activity. The pathways involved can vary depending on the specific application, but generally, the compound’s unique structure allows it to interact with multiple targets, leading to a range of biological effects .

Comparison with Similar Compounds

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide can be compared with similar compounds such as:

  • 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide
  • 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

These compounds share similar structural features but differ in the heterocyclic moiety attached to the cyclohexyl group. The presence of different heterocycles can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-26(23,24)21-10-6-13(7-11-21)17(22)20-14-2-4-15(5-3-14)25-16-12-18-8-9-19-16/h8-9,12-15H,2-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVIYZZEPYRFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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